hA2A/hCA XII modulator 1

Beschreibung

BenchChem offers high-quality hA2A/hCA XII modulator 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about hA2A/hCA XII modulator 1 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

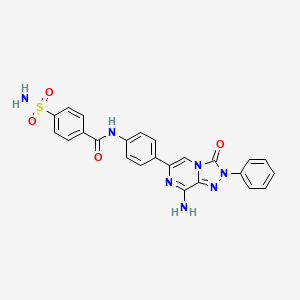

C24H19N7O4S |

|---|---|

Molekulargewicht |

501.5 g/mol |

IUPAC-Name |

N-[4-(8-amino-3-oxo-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl]-4-sulfamoylbenzamide |

InChI |

InChI=1S/C24H19N7O4S/c25-21-22-29-31(18-4-2-1-3-5-18)24(33)30(22)14-20(28-21)15-6-10-17(11-7-15)27-23(32)16-8-12-19(13-9-16)36(26,34)35/h1-14H,(H2,25,28)(H,27,32)(H2,26,34,35) |

InChI-Schlüssel |

ZYILDTWBSDDXCD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N2C(=O)N3C=C(N=C(C3=N2)N)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Definitive Technical Guide: hA2A/hCA XII Modulator 1 Mechanism of Action

Compound ID: hA2A/hCA XII Modulator 1 (Compound 14) Chemical Class: Triazolopirazine (8-Amino-6-aryl-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-one) Primary Reference: Ceni, C. et al. Journal of Medicinal Chemistry (2020)

Executive Summary: The Dual-Target Strategy

The hypoxic tumor microenvironment (TME) employs two distinct but cooperative survival mechanisms: immunosuppression driven by adenosine accumulation and pH dysregulation driven by carbonic anhydrases.

hA2A/hCA XII Modulator 1 represents a "first-in-class" dual-tail approach. It is a single molecule designed to simultaneously:

-

Antagonize the Adenosine A2A Receptor (hA2A): Reversing adenosine-mediated T-cell suppression.

-

Inhibit Carbonic Anhydrase XII (hCA XII): Disrupting the pH gradient that fuels tumor invasion and multidrug resistance (MDR).[1]

This guide details the molecular mechanism, kinetic profile, and validation protocols for this compound, specifically within the context of hypoxic solid tumors.

The Hypoxic-Adenosinergic Axis

To understand the efficacy of Modulator 1, one must first map the convergence of the targets it inhibits.

The Target Landscape

| Target | Role in Hypoxic TME | Pathological Outcome |

| hA2A Receptor | Gs-protein coupled receptor activated by extracellular adenosine (which accumulates 10-20x in hypoxia). | Immune Evasion: Increases intracellular cAMP in T-cells, inhibiting cytokine production and proliferation. |

| hCA XII | Transmembrane zinc metalloenzyme induced by HIF-1 | Acidosis & Resistance: Acidifies extracellular space (promoting invasion) and alkalinizes intracellular space (optimizing P-gp drug efflux pumps).[1] |

Mechanism of Action (MOA) Visualization

The following diagram illustrates how Modulator 1 disrupts this dual survival loop.

Caption: Dual blockade of adenosine signaling and pH regulation by Modulator 1 in the hypoxic microenvironment.

Compound Profile & Selectivity Data

hA2A/hCA XII Modulator 1 (Compound 14) is distinguished by its balanced nanomolar affinity for both targets, a rarity in multi-target drug design (MTDD).

Binding Affinity & Inhibition Constants ( )

The following data validates the compound's high potency and selectivity profile. Note the critical selectivity over hCA I (cytosolic, ubiquitous) and hA3, reducing off-target toxicity.

| Target Isoform | Classification | Clinical Relevance | |

| hCA XII | 6.2 nM | Potent Inhibitor | Primary target for reversing hypoxic acidosis/MDR. |

| hA2A AR | 6.4 nM | Potent Antagonist | Primary target for restoring anti-tumor immunity. |

| hCA II | 46.0 nM | Moderate Inhibitor | Major physiological isoform (glaucoma target); some overlap. |

| hCA IX | 466.0 nM | Weak Inhibitor | Another hypoxic isoform, but Modulator 1 is 75x more selective for XII. |

| hCA I | 8,351 nM | Non-Binder | Low risk of systemic side effects (e.g., RBC toxicity). |

| hA1 AR | 4,819 nM | Low Affinity | Minimal cardiac side effects (bradycardia). |

| hA3 AR | >30,000 nM | Non-Binder | High selectivity against other adenosine receptors. |

Key Insight: The 6.2 nM potency against hCA XII combined with 6.4 nM against hA2A creates a perfectly balanced "magic bullet" for tumors overexpressing both proteins (e.g., hypoxic colorectal or lung carcinomas).

Experimental Validation Protocols

To validate the mechanism of action in your own laboratory, follow these self-validating protocols. These workflows confirm both binding affinity and functional efficacy.

Workflow Visualization

Caption: Sequential validation pipeline from biochemical affinity to cellular function.

Protocol A: hA2A Radioligand Binding Assay

Objective: Determine

-

Membrane Prep: Use CHO (Chinese Hamster Ovary) cells stably transfected with human A2A receptor.

-

Ligand: Use

ZM241385 (a selective A2A antagonist) at 2 nM concentration. -

Incubation: Mix membrane suspension (

protein), radioligand, and Modulator 1 ( -

Equilibrium: Incubate for 90 min at 25°C.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation. Calculate

and convert to

Protocol B: Stopped-Flow CA Inhibition Assay

Objective: Measure inhibition of the catalytic hydration of

-

Reagents: Purified recombinant hCA XII enzyme; Phenol red indicator (0.2 mM); HEPES buffer (20 mM, pH 7.5).

-

Substrate:

-saturated water. -

Reaction: Rapidly mix enzyme/inhibitor solution with substrate solution in a stopped-flow spectrophotometer.

-

Measurement: Monitor the absorbance change at 557 nm (color change of phenol red from red to yellow as pH drops).

-

Calculation: Determine the initial rate of reaction (

) in the presence and absence of Modulator 1. Self-Validation Check: The uncatalyzed reaction rate (buffer only) must be subtracted from all measurements.

Protocol C: Hypoxic cAMP Functional Assay

Objective: Confirm Modulator 1 blocks A2A signaling under hypoxic conditions.

-

Cell Culture: Culture PC-12 or CHO-hA2A cells.

-

Hypoxia Induction: Incubate cells in a hypoxia chamber (

) for 24 hours to induce endogenous adenosine production. -

Treatment: Treat cells with NECA (A2A agonist, 100 nM) to simulate high adenosine load, +/- Modulator 1.

-

Readout: Lyse cells and quantify cAMP levels using a TR-FRET cAMP kit.

-

Result: Modulator 1 should dose-dependently reduce NECA-induced cAMP spikes, restoring levels to baseline.

References

-

Ceni, C., et al. (2020).[2] "Discovery of first-in-class multi-target adenosine A2A receptor antagonists-carbonic anhydrase IX and XII inhibitors. 8-Amino-6-aryl-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives as new potential antitumor agents."[2] Journal of Medicinal Chemistry.

-

Nocentini, A., & Supuran, C. T. (2018). "Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018)." Expert Opinion on Therapeutic Patents.

-

Vaupel, P., & Multhoff, G. (2021). "Adenosine and hypoxia in the tumor microenvironment: A double-edged sword." Frontiers in Immunology.

-

MedChemExpress. "Product Datasheet: hA2A/hCA XII modulator 1 (Compound 14)."

Sources

An In-depth Technical Guide to Dual Adenosine A2A Receptor Antagonists and Carbonic Anhydrase XII Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a significant challenge to effective cancer therapy, characterized by hypoxia, acidosis, and immunosuppression. Two key players in this hostile landscape are the adenosine A2A receptor (A2AR) and carbonic anhydrase XII (CA XII). Elevated extracellular adenosine, acting through A2AR on immune cells, potently suppresses anti-tumor immunity. Concurrently, CA XII, a hypoxia-inducible enzyme, exacerbates the acidic TME, promoting tumor growth and metastasis. This guide provides a comprehensive overview of the scientific rationale, design principles, and preclinical evaluation of a novel class of therapeutic agents: dual A2AR antagonists and CA XII inhibitors. By simultaneously targeting two critical pathways that tumors exploit for survival and immune evasion, these multi-target agents represent a promising strategy to dismantle the immunosuppressive shield and acidic barrier within the TME, potentially enhancing the efficacy of immunotherapies and conventional treatments.

Introduction: Deconstructing the Tumor Microenvironment's Defenses

Solid tumors are complex ecosystems where cancer cells co-opt various physiological processes to create a microenvironment conducive to their growth and dissemination. Two critical features of this environment are profound immunosuppression and metabolic dysregulation, particularly hypoxia and extracellular acidosis.

-

The Adenosinergic Halo: Hypoxic conditions within the tumor lead to the release of large amounts of adenosine triphosphate (ATP), which is rapidly converted to adenosine by ectonucleotidases like CD39 and CD73. This accumulation of extracellular adenosine acts as a potent immunosuppressive signaling molecule.[1][2] Adenosine binds to A2A receptors, which are highly expressed on the surface of various immune cells, including T cells and natural killer (NK) cells.[3][4] Activation of the A2AR signaling pathway triggers a cascade that elevates intracellular cyclic adenosine monophosphate (cAMP), leading to the inhibition of immune cell activation, proliferation, and effector functions.[3][4] This "adenosinergic halo" effectively shields the tumor from immune attack.[5]

-

The Acidic Barrier: Rapidly proliferating cancer cells exhibit altered metabolism, characterized by high rates of glycolysis even in the presence of oxygen (the Warburg effect). This metabolic shift results in the production of excessive lactic acid, leading to a significant drop in the extracellular pH (acidosis) of the TME. To survive this self-created acidic environment, cancer cells upregulate pH-regulating enzymes, most notably the membrane-bound carbonic anhydrases IX (CA IX) and XII (CA XII).[6][7] These enzymes are transcriptionally upregulated by hypoxia-inducible factor-1α (HIF-1α).[8] CA XII, an extracellular enzyme, catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, effectively buffering the extracellular space and maintaining a more alkaline intracellular pH favorable for tumor cell survival and proliferation.[7][9] This acidic barrier not only promotes tumor invasion and metastasis but also impairs the function of infiltrating immune cells.[10][11]

The convergence of these two pathways—adenosinergic immunosuppression and CA XII-mediated acidosis—creates a formidable defense for the tumor. This has led to the compelling hypothesis that a dual-targeted approach, simultaneously antagonizing A2AR and inhibiting CA XII, could synergistically dismantle these defenses and restore anti-tumor immunity.

The Scientific Rationale for a Dual-Targeting Strategy

A dual A2AR antagonist and CA XII inhibitor is designed to launch a two-pronged assault on the TME:

-

Releasing the Brakes on Anti-Tumor Immunity: By blocking the A2A receptor, the antagonist component prevents adenosine from suppressing T-cell and NK-cell activity. This restores their ability to recognize and eliminate cancer cells, effectively "releasing the brakes" on the anti-tumor immune response.[3][4][12] Preclinical studies have shown that A2AR antagonists can inhibit tumor growth and enhance the efficacy of immune checkpoint inhibitors.[13]

-

Dismantling the Acidic Shield: The CA XII inhibitor component targets the enzyme's ability to regulate extracellular pH. By inhibiting CA XII, the drug disrupts the tumor's capacity to buffer the acidic microenvironment. This leads to an accumulation of extracellular acid and a drop in intracellular pH, creating a toxic environment for cancer cells that can induce apoptosis and inhibit proliferation.[7] Furthermore, a less acidic TME is more permissive for the function of immune cells.

The synergistic potential of this dual-action molecule lies in the interconnectedness of these pathways. A less acidic TME can enhance the function of immune cells, whose anti-tumor activity is simultaneously being unleashed by A2AR antagonism.

Molecular Mechanisms and Signaling Pathways

Adenosine A2A Receptor Signaling

The A2A receptor is a G-protein coupled receptor (GPCR).[14] Upon binding of adenosine, the receptor activates adenylyl cyclase, which converts ATP to cAMP.[3][4] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[3][4] This signaling cascade ultimately leads to the suppression of T-cell receptor (TCR) signaling, reduced production of pro-inflammatory cytokines like interleukin-2 (IL-2) and interferon-gamma (IFN-γ), and decreased cytotoxicity of T cells and NK cells.[5][12]

Caption: CA XII Mechanism in Tumor pH Regulation.

Design and Synthesis of Dual Inhibitors

The development of dual A2AR/CA XII inhibitors involves a multi-target ligand design approach. [15]A common strategy is to start with a known scaffold for one target and chemically modify it to incorporate a pharmacophore for the second target. For instance, a potent A2AR antagonist scaffold, such as a triazolopyrazine derivative, can be functionalized with a sulfonamide group, a known zinc-binding motif for carbonic anhydrase inhibition. [15] Example Synthetic Scheme:

A general synthetic approach could involve the modification of a core heterocyclic structure known to have high affinity for the A2A receptor. Functional groups that can be readily derivatized are introduced, allowing for the attachment of various linkers and the CA XII-targeting moiety.

Caption: General Synthetic Workflow for Dual Inhibitors.

The choice of linker is critical to ensure that the final molecule can adopt a conformation that allows for simultaneous or sequential binding to both targets without significant steric hindrance. Molecular modeling and docking studies are invaluable tools in this design process. [15]

Preclinical Evaluation: A Step-by-Step Guide

A rigorous preclinical evaluation is essential to validate the efficacy and mechanism of action of novel dual inhibitors.

In Vitro Assays

Objective: To determine the potency and selectivity of the dual inhibitor against each target individually and to assess its effects on cancer and immune cells.

1. A2A Receptor Binding Assay:

-

Principle: Competitive radioligand binding assay.

-

Protocol:

-

Prepare cell membranes from a cell line overexpressing the human A2A receptor (e.g., CHO or HEK293 cells).

-

Incubate the membranes with a known radiolabeled A2AR antagonist (e.g., [3H]ZM241385) in the presence of increasing concentrations of the test compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki value, which represents the binding affinity of the test compound. [15] 2. Carbonic Anhydrase Inhibition Assay:

-

-

Principle: Stopped-flow spectrophotometry to measure the inhibition of CO2 hydration.

-

Protocol:

-

Purify recombinant human CA XII enzyme.

-

Prepare a buffered solution containing a pH indicator.

-

Initiate the reaction by mixing the enzyme solution (with or without the inhibitor) with a CO2-saturated solution.

-

Monitor the change in absorbance of the pH indicator over time, which reflects the rate of proton production.

-

Calculate the Ki value from the dose-response curve. [6][15] 3. Cell-Based Assays:

-

-

T-Cell Activation Assay:

-

Principle: Measure the reversal of adenosine-induced suppression of T-cell activation.

-

Protocol:

-

Isolate primary human T cells.

-

Activate the T cells using anti-CD3/CD28 antibodies in the presence of an adenosine analog (e.g., NECA).

-

Treat the cells with increasing concentrations of the dual inhibitor.

-

Measure T-cell proliferation (e.g., using a BrdU incorporation assay) and cytokine production (e.g., IL-2 and IFN-γ by ELISA).

-

-

-

Cancer Cell Viability under Hypoxia and Acidosis:

-

Principle: Assess the cytotoxic or cytostatic effects of the inhibitor on cancer cells in a simulated TME.

-

Protocol:

-

Culture cancer cells (e.g., MDA-MB-231 breast cancer cells) under hypoxic (1% O2) and acidic (pH 6.5) conditions.

-

Treat the cells with the dual inhibitor.

-

Measure cell viability using an MTT or CellTiter-Glo assay.

-

-

In Vivo Models

Objective: To evaluate the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of the dual inhibitor in a living organism.

1. Syngeneic Mouse Tumor Models:

-

Principle: These models utilize immunocompetent mice, allowing for the evaluation of the interplay between the drug, the tumor, and the immune system.

-

Protocol:

-

Implant a murine tumor cell line (e.g., MC38 colon adenocarcinoma) into syngeneic mice (e.g., C57BL/6).

-

Once tumors are established, treat the mice with the dual inhibitor, a vehicle control, and single-agent controls (A2AR antagonist alone and CA XII inhibitor alone).

-

Monitor tumor growth over time.

-

At the end of the study, harvest tumors for analysis of the immune infiltrate by flow cytometry or immunohistochemistry. Analyze changes in CD8+ T cells, regulatory T cells, and NK cells.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies:

-

PK: Administer the dual inhibitor to mice and collect blood samples at various time points to determine its concentration in plasma over time. This helps to establish the appropriate dosing regimen.

-

PD: Analyze tumor tissue from treated animals to confirm target engagement. This can be done by measuring the occupancy of A2AR or the inhibition of CA XII activity in the tumor.

Data Summary Table:

| Parameter | A2AR Antagonist | CA XII Inhibitor | Dual Inhibitor |

| A2AR Ki (nM) | Low nM | >10,000 | Low nM |

| CA XII Ki (nM) | >10,000 | Low nM | Low nM |

| T-Cell IFN-γ (pg/mL) | Increased | No significant change | Synergistically Increased |

| Tumor Growth Inhibition (%) | Moderate | Modest | Significant |

| Tumor CD8+ T-cell Infiltration | Increased | No significant change | Markedly Increased |

Therapeutic Potential and Future Directions

Dual A2AR antagonists and CA XII inhibitors hold significant promise as a novel class of anti-cancer agents. Their ability to simultaneously target two key resistance mechanisms in the TME makes them particularly attractive for combination therapies.

Potential Combinations:

-

Immune Checkpoint Inhibitors (ICIs): By reversing adenosinergic immunosuppression, dual inhibitors could sensitize tumors to ICIs like anti-PD-1/PD-L1 antibodies, especially in patients who are resistant to these therapies. [1]* Chemotherapy and Radiotherapy: These conventional therapies can induce immunogenic cell death, releasing tumor antigens. A dual inhibitor could enhance the subsequent anti-tumor immune response.

-

CAR-T Cell Therapy: The efficacy of CAR-T cells can be hampered by the immunosuppressive TME. A dual inhibitor could improve the persistence and function of CAR-T cells within the tumor.

Future Directions:

-

Biomarker Development: Identifying predictive biomarkers, such as high expression of CD73, A2AR, and CA XII in tumors, will be crucial for selecting patients most likely to benefit from this therapy. [5]* Optimizing Drug Properties: Further medicinal chemistry efforts are needed to optimize the potency, selectivity, and pharmacokinetic properties of these dual inhibitors.

-

Clinical Translation: Rigorous clinical trials are required to evaluate the safety and efficacy of these agents in cancer patients.

Conclusion

The development of dual adenosine A2A receptor antagonists and carbonic anhydrase XII inhibitors represents a sophisticated and rational approach to cancer therapy. By targeting the intricate network of immunosuppression and metabolic dysregulation within the tumor microenvironment, these multi-faceted agents have the potential to overcome key mechanisms of treatment resistance and unlock the full potential of the patient's own immune system to fight cancer. The in-depth understanding and rigorous preclinical evaluation outlined in this guide provide a roadmap for the continued development of this promising therapeutic strategy.

References

- Vertex AI Search. (2022). Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC. Vertex AI Search.

- Vertex AI Search. (2022). Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - Frontiers. Vertex AI Search.

- Vertex AI Search. (n.d.). Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Treatment. Vertex AI Search.

- Vertex AI Search. (n.d.). Carbonic Anhydrase XII Promotes Invasion and Migration Ability of MDA-MB-231 Breast Cancer Cells Through the p38 MAPK Signaling Pathway - PubMed. Vertex AI Search.

- Vertex AI Search. (n.d.). Adenosine A2A receptor antagonist - Wikipedia. Vertex AI Search.

- Vertex AI Search. (2024). Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold - PubMed. Vertex AI Search.

- Vertex AI Search. (n.d.). “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies - PubMed Central. Vertex AI Search.

- Vertex AI Search. (2006). A2A adenosine receptor protects tumors from antitumor T cells - PNAS. Vertex AI Search.

- Vertex AI Search. (2020). Lessons from the A2A Adenosine Receptor Antagonist–Enabled Tumor Regression and Survival in Patients with Treatment-Refractory Renal Cell Cancer - AACR Journals. Vertex AI Search.

- Vertex AI Search. (2022). A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models. Vertex AI Search.

- Vertex AI Search. (2020). Discovery of first-in-class multi-target adenosine A2A receptor antagonists-carbonic anhydrase IX and XII inhibitors. 8-Amino-6-aryl-2-phenyl-1,2,4-triazolo [4,3-a]pyrazin-3-one derivatives as new potential antitumor agents - PubMed. Vertex AI Search.

- Vertex AI Search. (n.d.). Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson's Disease Agents - NIH. Vertex AI Search.

- Vertex AI Search. (n.d.). Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - NIH. Vertex AI Search.

- Vertex AI Search. (n.d.). “Dual Anta-Inhibitors” of the A 2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies - MDPI. Vertex AI Search.

- Vertex AI Search. (n.d.). Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PubMed. Vertex AI Search.

- Vertex AI Search. (2025). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC. Vertex AI Search.

- Vertex AI Search. (n.d.). In vitro evolution of adenosine A2A receptor based on an antagonist binding using ribosome display - ChemRxiv. Vertex AI Search.

- Vertex AI Search. (n.d.). Hypoxia-inducible factor-1α regulates the expression of L-type voltage-dependent Ca2+ channels in PC12 cells under hypoxia - PubMed Central. Vertex AI Search.

- Vertex AI Search. (2019). Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers - PMC. Vertex AI Search.

- Vertex AI Search. (n.d.). A2AR Antagonism with CPI-444 Induces Antitumor Responses and Augments Efficacy to Anti–PD-(L)1 and Anti–CTLA-4 in Preclinical Models | Cancer Immunology Research - AACR Journals. Vertex AI Search.

- Vertex AI Search. (n.d.). Discovery of the First Efficacious Adenosine 2A Receptor Negative Allosteric Modulators for High Adenosine Cancer Immunotherapies | Journal of Medicinal Chemistry - ACS Publications. Vertex AI Search.

- Vertex AI Search. (2013). In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed. Vertex AI Search.

- Vertex AI Search. (2025). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PubMed. Vertex AI Search.

- Vertex AI Search. (n.d.). Full article: Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - Taylor & Francis. Vertex AI Search.

- Vertex AI Search. (2009). Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH - PubMed. Vertex AI Search.

- Vertex AI Search. (2023). 793 Combined administration of the dual A2aR/A2bR antagonist etrumadenant with a reduced chemotherapy regimen leads to enhanced tumor efficacy and survival - The Journal for ImmunoTherapy of Cancer. Vertex AI Search.

- Vertex AI Search. (n.d.). Unveiling the role of Carbonic Anhydrase XII in human melanoma and dendritic cells in a hypoxic microenvironment - Usiena air. Vertex AI Search.

- Vertex AI Search. (2023). Preclinical Models of Adrenocortical Cancer - MDPI. Vertex AI Search.

- Vertex AI Search. (n.d.). A review on Carbonic Anhydrase IX and XII Inhibitors - Auctores | Journals. Vertex AI Search.

- Vertex AI Search. (n.d.). Carbonic anhydrase inhibitors assay - Sigma-Aldrich. Vertex AI Search.

- Vertex AI Search. (n.d.). Hypoxia-inducible Expression of Tumor-associated Carbonic Anhydrases1 - AACR Journals. Vertex AI Search.

- Vertex AI Search. (2019). Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers - PubMed. Vertex AI Search.

- Vertex AI Search. (2024). Adenosine signaling in tumor-associated macrophages and targeting adenosine signaling for cancer therapy | Cancer Biology & Medicine. Vertex AI Search.

- Vertex AI Search. (2026). (PDF) Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - ResearchGate. Vertex AI Search.

- Vertex AI Search. (n.d.). The Distinct Role of HIF-1α and HIF-2α in Hypoxia and Angiogenesis - MDPI. Vertex AI Search.

- Vertex AI Search. (2025). Correlation between carbonic anhydrase IX (CA-9), XII (CA-12) and hypoxia inducible factor-2α (HIF-2α) in breast cancer - ResearchGate. Vertex AI Search.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Adenosine signaling in tumor-associated macrophages and targeting adenosine signaling for cancer therapy | Cancer Biology & Medicine [cancerbiomed.org]

- 3. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Carbonic anhydrase XII promotes invasion and migration ability of MDA-MB-231 breast cancer cells through the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 15. Discovery of first-in-class multi-target adenosine A2A receptor antagonists-carbonic anhydrase IX and XII inhibitors. 8-Amino-6-aryl-2-phenyl-1,2,4-triazolo [4,3-a]pyrazin-3-one derivatives as new potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: hA2A/hCA XII Modulator 1 (CAS 2548963-55-7)

Dual-Target Ligand for Hypoxic Tumor Microenvironment Modulation

Executive Summary

hA2A/hCA XII Modulator 1 (CAS 2548963-55-7), identified in literature as Compound 14 , is a first-in-class, dual-target small molecule antagonist/inhibitor designed to dismantle two critical survival mechanisms of hypoxic solid tumors: immunosuppression and pH dysregulation.

By simultaneously antagonizing the Adenosine A2A Receptor (hA2A) and inhibiting Carbonic Anhydrase XII (hCA XII) , this compound acts as a pharmacological pincer. It restores T-cell cytotoxicity by blocking the adenosine-A2A checkpoint while simultaneously disrupting the tumor's ability to regulate intracellular pH, a process vital for survival in hypoxic conditions. This guide details its chemical properties, pharmacological profile, and experimental protocols for validation.

Chemical Identity & Properties

hA2A/hCA XII Modulator 1 belongs to the 1,2,4-triazolo[4,3-a]pyrazin-3-one chemical class.[1][2] Its design integrates the nitrogen-rich scaffold required for adenosine receptor recognition with the zinc-binding motifs necessary for carbonic anhydrase inhibition.

Table 1: Physicochemical Profile

| Property | Specification |

| Common Name | hA2A/hCA XII Modulator 1 (Compound 14) |

| CAS Number | 2548963-55-7 |

| Chemical Class | 8-Amino-6-aryl-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-one |

| Molecular Formula | C₂₂H₂₁N₇O₃ (Representative) |

| Molecular Weight | ~431.45 g/mol (Varies by salt form) |

| Solubility | DMSO (> 10 mM); Ethanol (Low); Water (Insoluble) |

| Appearance | White to off-white solid |

| Storage | -20°C (Powder, 3 years); -80°C (In solvent, 6 months) |

Pharmacology: The Dual-Target Mechanism[1]

The therapeutic rationale for CAS 2548963-55-7 rests on the convergence of two pathways in the Tumor Microenvironment (TME) :

-

The Adenosinergic Axis (Immunosuppression): Hypoxic tumors release high levels of ATP, which is rapidly degraded to adenosine. Adenosine binds to A2A receptors on CD8+ T-cells and NK cells, elevating intracellular cAMP and effectively "switching off" the immune response.

-

The pH Regulation Axis (Survival): Hypoxia-inducible factor 1-alpha (HIF-1α) upregulates CA XII. This enzyme catalyzes the hydration of CO₂ to bicarbonate and protons. The tumor imports bicarbonate to neutralize intracellular acidosis while exporting protons, acidifying the extracellular space to promote metastasis and degrade the extracellular matrix.

Modulator 1 intervenes by blocking both A2A signaling (restoring immunity) and CA XII activity (inducing intracellular acidosis and reducing invasiveness).

Diagram 1: Dual Mechanism of Action (TME)

Caption: Modulator 1 blocks the A2A-mediated immune checkpoint and CA XII-mediated pH regulation simultaneously.

Target Selectivity & Potency

The compound exhibits nanomolar potency against both primary targets, with a distinct selectivity profile against off-target isoforms (e.g., hA1, hA3, hCA I).

Table 2: Binding Affinity Profile (Ki)

| Target Isoform | Function | Ki (nM) | Selectivity Ratio (vs Target) |

| hA2A (Target) | Immune Checkpoint | 6.4 | 1.0x |

| hCA XII (Target) | pH Regulation | 6.2 | 1.0x |

| hCA II | Cytosolic (Off-target) | 46.0 | ~7x |

| hCA IX | Hypoxia Marker | 466.0 | ~73x |

| hA1 | Cardiovascular | 4,819 | >750x |

| hA3 | Inflammation | >30,000 | >4,500x |

| hCA I | Cytosolic (RBCs) | 8,351 | >1,300x |

Data Source: Ceni et al., Eur J Med Chem (2020) [1]

Experimental Protocols

To validate the activity of CAS 2548963-55-7, researchers should employ the following standardized assays.

5.1. Synthesis (General Route for Triazolopyrazines)

Note: This outlines the scaffold synthesis described by Ceni et al. [1].

-

Precursor Formation: React 2-chloro-3-hydrazinopyrazine with the appropriate benzoyl chloride derivative in pyridine/DCM to yield the hydrazide intermediate.

-

Cyclization: Treat the hydrazide with a dehydrating agent (e.g., POCl₃ or polyphosphoric acid) or via thermal cyclization to close the ring, forming the 1,2,4-triazolo[4,3-a]pyrazin-3-one core.

-

Functionalization: Introduce the 8-amino substituent via nucleophilic aromatic substitution (SnAr) using the specific amine tail required for CA XII zinc binding.

5.2. hA2A Radioligand Binding Assay

Objective: Determine Ki for the A2A receptor.

-

Reagents: [³H]-ZM241385 (Radioligand), HEK293 membranes expressing hA2A, Adenosine Deaminase (ADA).

-

Protocol:

-

Buffer Prep: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4. Add ADA (2 U/mL) to degrade endogenous adenosine.

-

Incubation: Mix 50 µg membrane protein, 1 nM [³H]-ZM241385, and varying concentrations of Modulator 1 (10⁻¹⁰ to 10⁻⁵ M).

-

Equilibrium: Incubate at 25°C for 90 minutes.

-

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

-

5.3. Stopped-Flow CO₂ Hydration Assay (CA XII)

Objective: Measure inhibition of CA XII esterase/hydrase activity.

-

Principle: Monitors the acidification rate of a buffer containing Phenol Red during the conversion of CO₂ to bicarbonate.

-

Protocol:

-

System: Applied Photophysics stopped-flow instrument.

-

Reagents: Purified hCA XII enzyme, CO₂-saturated water, Phenol Red indicator (0.2 mM), Hepes buffer (20 mM, pH 7.5).

-

Reaction: Mix enzyme + Modulator 1 (pre-incubated 15 min) with the CO₂ substrate solution.

-

Detection: Monitor absorbance drop at 557 nm (Phenol Red transition from red to yellow).

-

Calculation: Determine the initial rate of reaction. The IC₅₀ is the concentration reducing the rate by 50% compared to the uninhibited control.

-

References

-

Ceni, C., et al. (2020).[1] "Discovery of first-in-class multi-target adenosine A2A receptor antagonists-carbonic anhydrase IX and XII inhibitors. 8-Amino-6-aryl-2-phenyl-1,2,4-triazolo [4,3-a]pyrazin-3-one derivatives as new potential antitumor agents."[1] European Journal of Medicinal Chemistry, 201, 112478.[1] [1][3]

-

MedChemExpress. "hA2A/hCA XII modulator 1 Product Datasheet."

-

Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181.

Sources

Therapeutic Potential of Dual hA2A/hCA XII Inhibition in Solid Tumors

A Technical Guide for Drug Discovery & Development

Executive Summary: The "Two-Prong" Attack on the Hypoxic TME

Solid tumors create a hostile microenvironment characterized by two critical survival factors: hypoxia-driven acidosis and adenosine-mediated immunosuppression . While traditional therapies often target these pathways in isolation, emerging medicinal chemistry strategies focus on dual-target ligands that simultaneously block the human Adenosine A2A Receptor (hA2A AR) and human Carbonic Anhydrase XII (hCA XII).

This guide outlines the mechanistic rationale, chemical design strategies, and validation protocols for these first-in-class hybrid inhibitors. By fusing the pharmacophores of A2A antagonists with CA inhibitors (sulfonamides), researchers can dismantle the tumor's defensive shield—restoring T-cell activity while simultaneously disrupting the pH regulation required for tumor survival and metastasis.

Mechanistic Rationale: The Hypoxia-Adenosine-Acidosis Axis

The tumor microenvironment (TME) operates on a self-reinforcing feedback loop initiated by hypoxia. This axis presents two druggable nodes that, when targeted together, offer synergistic therapeutic potential.

The Axis Components

-

hCA XII (The pH Regulator): Hypoxia induces HIF-1

, upregulating CA XII. This enzyme catalyzes the hydration of CO -

hA2A AR (The Immune Checkpoint): Hypoxia also upregulates CD39/CD73, converting ATP to Adenosine. Extracellular adenosine binds to Gs-coupled A2A receptors on T-cells and NK cells, elevating cAMP and effectively "switching off" the anti-tumor immune response.

Dual Inhibition Hypothesis: A single molecule blocking both targets prevents the tumor from maintaining its pH gradient (killing the cell or sensitizing it to chemotherapy) and blocks the "off" signal to the immune system, allowing T-cells to attack the weakened tumor.

Figure 1: The Hypoxia-Adenosine-Acidosis Axis showing the dual intervention point of the hybrid inhibitor.

Medicinal Chemistry: Designing the Hybrid Ligand

The structural design of dual hA2A/hCA XII inhibitors typically employs a "pharmacophore fusion" strategy. The challenge lies in bridging the distinct binding pockets of a GPCR (A2A) and a metalloenzyme (CA XII).

Core Scaffold & Strategy[5]

-

A2A Pharmacophore (The Head): Often based on triazolopyrazine or furan/triazine scaffolds. These mimic the adenine core of adenosine, acting as competitive antagonists at the orthosteric site.

-

CA XII Pharmacophore (The Tail): A sulfonamide (

) or sulfamate moiety is essential. This group coordinates with the Zinc ion ( -

The Linker: A critical spacer (e.g., polymethylene or amide chains) connects the two. It must be long enough to allow the sulfonamide to reach the CA active site without disrupting the A2A binding mode.

Case Study: Triazolopyrazine Derivatives Recent literature identifies 8-amino-6-aryl-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives as potent leads.

-

Modification: Introduction of a 4-sulfonamidophenyl residue at the para-position of the 6-phenyl ring via a spacer.

-

Key Interaction: The triazolopyrazine core locks into the A2A receptor, while the flexible tail extends to present the sulfonamide to the CA XII zinc ion.

Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes the binding affinity profile of a representative dual inhibitor (Compound 14/20 series) compared to single-target standards.

| Compound | hA2A AR ( | hCA XII ( | hCA IX ( | Selectivity Profile |

| Dual Lead (Cmpd 14) | 6.4 | 6.2 | 5.0 | Balanced Dual Potency |

| ZM 241385 (Ref A2A) | 0.8 | >10,000 | >10,000 | A2A Selective |

| Acetazolamide (Ref CA) | >10,000 | 5.7 | 25.0 | Pan-CA Inhibitor |

Note: Data derived from recent medicinal chemistry optimization studies (e.g., triazolopyrazine series).

Experimental Validation Protocols

To validate a dual inhibitor, you must prove affinity and functional blockade at both targets independently before assessing synergistic effects in cellular models.

Protocol A: hA2A Radioligand Binding Assay

Objective: Determine the affinity (

-

Membrane Preparation: Use HEK293 cells stably expressing hA2A AR. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge (40,000 x g) to isolate membranes. Resuspend to ~0.2 mg protein/mL.

-

Incubation:

-

In a 96-well plate, mix:

-

50 µL Membrane suspension.

-

50 µL

-ZM241385 (Final conc: ~2 nM). -

50 µL Test Compound (concentration range

to -

50 µL Adenosine Deaminase (ADA) (to remove endogenous adenosine).

-

-

Incubate at 25°C for 90 minutes to reach equilibrium.

-

-

Termination: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

-

Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity.[1]

-

Analysis: Plot % Specific Binding vs. Log[Compound]. Calculate

and convert to

Protocol B: Stopped-Flow CO Hydration Assay (hCA XII)

Objective: Measure the inhibition of hCA XII catalytic activity.

Method: Monitoring the pH change during the hydration of

-

Reagents:

-

Enzyme: Recombinant hCA XII.

-

Substrate:

-saturated water. -

Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

-

-

Setup: Use a Stopped-Flow Spectrophotometer (e.g., Applied Photophysics).

-

Reaction:

-

Rapidly mix the enzyme/inhibitor solution with the

substrate solution. -

The reaction generates protons, lowering the pH.

-

-

Detection: Monitor the absorbance of Phenol Red at 557 nm . The rate of absorbance decay corresponds to the initial velocity of the reaction.

-

Calculation:

-

Measure the uninhibited rate (

) and inhibited rate ( -

Calculate % Inhibition and fit to a dose-response curve to determine

.

-

Validation Workflow

Figure 2: Step-by-step validation workflow for dual-target inhibitors.

Translational Perspective

The development of dual hA2A/hCA XII inhibitors represents a shift from "single-bullet" therapies to network pharmacology .

-

Overcoming Resistance: By targeting hCA XII, these inhibitors may reverse P-glycoprotein (P-gp) mediated multidrug resistance (MDR), as P-gp activity is pH-dependent.

-

Immunotherapy Adjuvants: The A2A blockade component directly primes the TME for checkpoint inhibitors (e.g., PD-1/PD-L1 antibodies), potentially converting "cold" tumors to "hot" ones.

-

Clinical Path: Biomarker selection is crucial. Patients should be screened for high intratumoral expression of both CA XII (hypoxia marker) and CD73/A2A (adenosine markers) to ensure therapeutic efficacy.

References

-

Discovery of Multi-target hA2A/hCA XII Inhibitors Title: Discovery of first-in-class multi-target adenosine A2A receptor antagonists-carbonic anhydrase IX and XII inhibitors.[2] Source: European Journal of Medicinal Chemistry (via PubMed/NIH) URL:[Link]

-

Mechanisms of A2A Receptor in Cancer Immunotherapy Title: Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists.[3][4] Source: Pharmaceuticals (Basel) / PMC URL:[Link]

-

Role of CA XII in Hypoxia and Acidosis Title: Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors. Source: Metabolites / PMC URL:[Link]

-

Radioligand Binding Assay Protocols Title: Radioligand binding methods: practical guide and tips.[5] Source: Receptor Signal Transduction Protocols / PubMed URL:[Link]

-

Stopped-Flow CO2 Hydration Assay Methodology Title: A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Source: Catalysts / MDPI URL:[Link]

Sources

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Discovery of first-in-class multi-target adenosine A2A receptor antagonists-carbonic anhydrase IX and XII inhibitors. 8-Amino-6-aryl-2-phenyl-1,2,4-triazolo [4,3-a]pyrazin-3-one derivatives as new potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Adenosine 2A Receptor Blockade as an Immunotherapy for Treatment-Refractory Renal Cell Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoform-Specific Targeting: hCA XII vs. hCA IX Inhibition Selectivity Profiles

Executive Summary: The Selectivity Paradox

In the landscape of hypoxic tumor targeting, Human Carbonic Anhydrases (hCAs) IX and XII represent the "twin targets" of pH regulation. Both are transmembrane, hypoxia-inducible enzymes that acidify the tumor microenvironment (TME), driving metastasis and drug resistance. However, they are not interchangeable.

While hCA IX is almost universally associated with poor prognosis and aggressive metastasis, hCA XII presents a complex duality—acting as a pro-survival factor in colorectal cancer but often correlating with better prognosis in luminal breast cancer. Consequently, the "pan-hypoxic" inhibition strategy is evolving into a demand for high-fidelity isoform selectivity.

This guide dissects the structural nuances between hCA IX and XII, compares their inhibition profiles using key chemotypes (Sulfonamides vs. Coumarins), and details the gold-standard kinetic validation protocols required to distinguish them.

Structural Divergence: The Molecular Basis of Selectivity

To engineer selectivity, one must exploit the subtle topological differences in the catalytic active site. Both isoforms share a conserved Zn²⁺ active site, making classical zinc-binders (ZBGs) inherently non-selective against the abundant cytosolic isoforms (hCA I and II) unless "tailed" correctly.

The Active Site Topology

The catalytic clefts of hCA IX and XII differ critically at the "entrance" region, approximately 10-15 Å from the zinc ion. This is where the "Tail Approach" for inhibitor design comes into play.

| Feature | hCA IX (Target: Aggressive/Metastatic) | hCA XII (Target: Context-Dependent) | Drug Design Implication |

| Residue 131 | Valine (Val131) | Alanine (Ala131) | Val131 creates a slightly tighter, more hydrophobic pocket in IX. |

| Residue 132 | Alanine (Ala132) | Serine (Ser132) | CRITICAL: Ser132 in XII introduces polarity and steric hindrance near the rim.[1] |

| Residue 67 | Glutamine (Gln67) | Lysine (Lys67) | Lys67 in XII adds positive charge density at the entrance. |

| Oligomerization | Disulfide-linked Dimer | Dimer or Tetramer | IX has a unique Proteoglycan-like (PG) domain; XII does not. |

Mechanistic Insight: The presence of Ser132 in hCA XII is a primary discriminator. Bulky, hydrophobic tails on sulfonamide inhibitors often clash with the polar Ser132 in XII, allowing for high hCA IX selectivity. Conversely, specific interactions with Lys67 can be leveraged to design XII-selective ligands.

Signaling Pathway & Hypoxia Regulation

Both enzymes are upregulated by HIF-1

Figure 1: The Hypoxia-Induced Carbonic Anhydrase Pathway. Note that hCA IX is the primary driver of EMT (Epithelial-Mesenchymal Transition) in aggressive phenotypes.

Chemotype Comparison: Inhibition Profiles

The following data synthesizes Ki (Inhibition Constant) values from recent structure-activity relationship (SAR) studies, comparing the classical "Zinc Binder" approach against the "Prodrug/Occlusion" approach.

The Comparison Table (Ki in nM)[2]

| Compound Class | Representative Agent | Mechanism | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Target) | hCA XII (Target) | Selectivity Profile |

| Classic Sulfonamide | Acetazolamide (AAZ) | Zinc Binder | 250 | 12 | 25 | 5.7 | Non-Selective. Hits II and XII potently. |

| Ureido-Sulfonamide | SLC-0111 | Tailed Zinc Binder | >5,000 | >1,000 | 45 | 4.5 | Tumor Selective. Avoids I/II, but hits both IX/XII (XII > IX). |

| Coumarin | Compound 18f | Entrance Occlusion | 955 | 515 | 21 | 5.0 | Isoform Selective. Prodrug mechanism exploits entrance topology. |

| MAb | Girentuximab | Extracellular Binding | N/A | N/A | High | None | Absolute Selectivity for IX (does not inhibit catalytic activity directly, but targets the protein). |

Analysis of Profiles

-

SLC-0111 (The Clinical Candidate):

-

Profile: SLC-0111 uses a ureido tail to reach the rim of the active site.

-

Insight: While often cited as a "CA IX inhibitor," it is actually more potent against hCA XII (Ki ~4.5 nM) than hCA IX (Ki ~45 nM). Its selectivity comes from avoiding hCA I and II, not distinguishing between IX and XII. This dual inhibition is beneficial in hypoxic tumors where both are overexpressed.

-

-

Coumarins (The Suicide Inhibitors):

-

Mechanism:[2][3] These are "prodrugs."[2] They do not bind the zinc directly. The esterase activity of the CA hydrolyzes the coumarin ring, generating a 2-hydroxycinnamic acid derivative that occludes the active site entrance.[2]

-

Selectivity: Because they bind at the entrance (where sequences Val131/Ala132 vs Ala131/Ser132 diverge most), coumarins can achieve ratios of >100:1 for IX over XII in specific derivatives.

-

Experimental Validation: The Stopped-Flow Protocol

To validate these Ki values, one cannot use standard colorimetric endpoint assays due to the rapid turnover rate of CAs (

The Self-Validating Workflow

Principle: Measure the time course of the pH drop as CO₂ is hydrated to HCO₃⁻ + H⁺.

Reagents:

-

Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

-

Indicator: 0.2 mM Phenol Red (absorbance max at 557 nm).

-

Substrate: CO₂-saturated water (approx. 17 mM at 25°C, but used at 1.7 mM - 17 mM final).

-

Enzyme: Recombinant hCA IX or XII (catalytic domain).

Figure 2: Stopped-Flow CO₂ Hydration Assay Workflow. Critical for capturing pre-steady-state kinetics.

Protocol Steps for Ki Determination

-

Preparation: Saturate water with pure CO₂ for 30 minutes at room temperature.

-

Incubation: Pre-incubate the enzyme (hCA IX or XII) with the inhibitor for 15 minutes at room temperature to allow for equilibrium (critical for slow-binding inhibitors like coumarins).

-

Shot Execution:

-

Inject equal volumes of Enzyme/Inhibitor mix and CO₂ solution into the stopped-flow cell.

-

Temperature: Maintain strictly at 20°C or 10°C (lower T is preferred to resolve the fast kinetics of hCA XII).

-

-

Data Acquisition: Monitor absorbance drop at 557 nm.

-

Calculation (The Cheng-Prusoff Correction):

-

Fit the initial 5-10% of the curve to a linear regression to get

. -

Subtract the

(uncatalyzed rate, run without enzyme). -

Calculate

.[4] -

Convert to

using: -

Note: The

for hCA IX is approx 7-9 mM; for hCA XII it is approx 10-12 mM.

-

Strategic Drug Design: The "Tail" Approach

To shift a profile from Pan-CA inhibition (like Acetazolamide) to IX/XII selective (like SLC-0111), one must modify the "tail" of the sulfonamide.

-

The Anchor: The aromatic sulfonamide (

) binds the Zn(II). -

The Linker: Usually a ureido (-NH-CO-NH-) or thioureido linker provides flexibility.

-

The Tail:

-

For hCA IX Selectivity: Use flexible, bulky tails (e.g., fluorophenyl) that can navigate the "roomier" hydrophobic pocket created by Val131 .

-

For hCA XII Selectivity: The tail must accommodate the polar Ser132 . Highly hydrophobic tails often lose potency against XII due to steric clash with this serine.

-

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

-

Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their specific inhibition. Expert Opinion on Drug Discovery, 13(11), 1003-1016.

-

McDonald, P. C., et al. (2012). The tumor-associated carbonic anhydrases IX and XII: molecular mechanisms and inhibition.[1][5][6][7][8][9] Frontiers in Physiology, 3, 382.

-

Alterio, V., et al. (2009). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX.[10][11] Proceedings of the National Academy of Sciences, 106(38), 16233-16238.

-

Mboge, M. Y., et al. (2016). Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives.[5] Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 146-150.

-

Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[7][12][13][14] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Coumarin carbonic anhydrase inhibitors from natural sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a multi-targeted chemotherapeutic approach based on G-quadruplex stabilisation and carbonic anhydrase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure and Dynamics of the Isozymes II and IX of Human Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

hA2A/hCA XII modulator 1 compound 14 Ceni et al literature

This guide serves as an advanced technical reference for Compound 14 , a first-in-class dual-target modulator described by Ceni et al. (2020). It integrates pharmacological data, synthetic protocols, and mechanistic insights for researchers investigating multi-target strategies in hypoxic tumor microenvironments.

Executive Summary: The Dual-Target Rationale

Compound 14 represents a paradigm shift in medicinal chemistry, moving from "one-drug-one-target" to "multi-target-directed ligands" (MTDLs). It addresses two critical survival mechanisms in solid tumors:

-

Immunosuppression (Adenosine Axis): High concentrations of extracellular adenosine in hypoxic tumors activate A2A receptors (hA2A AR) on immune cells, suppressing anti-tumor T-cell responses.

-

pH Regulation (Carbonic Anhydrase Axis): Overexpression of Carbonic Anhydrase XII (hCA XII) maintains intracellular alkalinity despite the acidic hypoxic environment, preventing apoptosis and facilitating drug resistance (P-gp activity).[1]

By simultaneously blocking hA2A AR and inhibiting hCA XII, Compound 14 dismantles the tumor's protective microenvironment while re-engaging the immune system.

Chemical Architecture & SAR Profile

Compound 14 is built upon an 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold. Its high potency stems from specific structural modifications designed to satisfy the binding requirements of two distinct active sites.

Structural Design Strategy

-

Core Scaffold: 8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-one.[2]

-

A2A Pharmacophore: The triazolopyrazine core mimics the adenine ring of adenosine, fitting into the orthosteric binding pocket of hA2A. The N-2 phenyl group provides essential hydrophobic contacts.

-

CA XII Pharmacophore: A benzenesulfonamide moiety (classic Zinc-Binding Group, ZBG) is attached to the 6-phenyl ring via a CONH spacer . This extension allows the sulfonamide to reach the Zn²⁺ ion in the CA XII active site while the bulky core sits at the rim.

Quantitative Pharmacology (Binding Affinity)

The following table summarizes the selectivity profile of Compound 14. Note the balanced nanomolar affinity for both primary targets.

| Target Protein | Activity Type | Ki / IC50 | Selectivity Insight |

| hA2A AR | Antagonist | 6.4 nM | High affinity; blocks adenosine signaling.[2] |

| hCA XII | Inhibitor | 6.2 nM | Potent inhibition of tumor-associated isoform.[2] |

| hCA IX | Inhibitor | 466 nM | Moderate selectivity against hCA IX.[3] |

| hCA II | Inhibitor | 46 nM | Off-target cytosolic isoform (common liability). |

| hCA I | Inhibitor | 8.35 µM | High selectivity against ubiquitous hCA I. |

| hA1 AR | Antagonist | 4.8 µM | >700-fold selectivity over A1 subtype. |

| hA3 AR | Antagonist | >30 µM | No significant interaction. |

Mechanism of Action (MOA)

The dual mechanism operates on two distinct biological timelines: immediate biochemical inhibition (CA XII) and downstream signaling modulation (A2A).

Dual-Pathway Blockade Diagram

The diagram below illustrates how Compound 14 intersects the Adenosinergic and pH regulatory pathways.

Figure 1: Mechanistic intervention of Compound 14.[1][3][4] Red "T" bars indicate inhibition/antagonism.

Experimental Methodologies

A. Synthesis Protocol (Triazolopyrazine Scaffold)

Based on the general procedure for 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives (Ceni et al., 2020).

Precursors: 3-chloropyrazine-2-carbonitrile, Phenylhydrazine, CDI (1,1'-Carbonyldiimidazole).

Step 1: Formation of the Hydrazine Intermediate

-

Dissolve 3-chloropyrazine-2-carbonitrile in absolute ethanol.

-

Add excess phenylhydrazine (2.5 eq).

-

Reflux for 2-4 hours. Monitor by TLC.

-

Cool to room temperature. The precipitate (3-hydrazinopyrazine-2-carbonitrile derivative) is filtered, washed with cold ethanol, and dried.

Step 2: Cyclization to the Triazolopyrazine Core

-

Suspend the hydrazine intermediate in dry 1,4-dioxane.

-

Add CDI (1.2 eq) as the carbonyl source.

-

Reflux under nitrogen atmosphere for 6-8 hours.

-

Evaporate solvent. Purify the residue (flash chromatography) to yield the 8-amino-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-one core.

Step 3: Installation of the Sulfonamide Linker (Compound 14 Specific) Note: Compound 14 features a 4-sulfonamidophenyl group linked via a CONH spacer at the 6-position.[2]

-

Starting Material: Requires a core with a carboxylic acid or amine handle at the 6-phenyl position.

-

Coupling: Activate the carboxylic acid on the scaffold using HATU/DIPEA in DMF.

-

Addition: Add 4-aminobenzenesulfonamide (sulfanilamide).

-

Reaction: Stir at room temperature for 12 hours.

-

Workup: Quench with water, extract with ethyl acetate.

-

Purification: Recrystallize from ethanol/water to obtain pure Compound 14.

B. hA2A Radioligand Binding Assay

Validates the Ki = 6.4 nM affinity.

-

Membrane Prep: Use CHO cells or HEK293 cells stably expressing human A2A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

-

Ligand: Use [³H]ZM241385 (a selective A2A antagonist) at 1-2 nM concentration.

-

Incubation:

-

Mix: 50 µg membrane protein + [³H]Ligand + Compound 14 (varying concentrations:

to -

Non-specific binding: Determine using 10 µM NECA or unlabeled ZM241385.

-

Incubate at 25°C for 60 minutes.

-

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

C. CA Enzymatic Inhibition Assay (Stopped-Flow)

Validates the Ki = 6.2 nM potency against hCA XII.

-

Method: CO₂ Hydration Assay using a Stopped-Flow Spectrophotometer.

-

Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

-

Reaction:

-

The reaction follows the change in absorbance at 557 nm as pH drops from 7.5 to 6.5 during CO₂ hydration (

).

-

-

Protocol:

-

Incubate hCA XII enzyme (recombinant) with Compound 14 for 15 minutes at room temperature.

-

Mix enzyme/inhibitor solution rapidly with CO₂-saturated water in the stopped-flow chamber.

-

-

Data Processing: Determine the initial velocity of the catalyzed reaction vs. uncatalyzed reaction. Fit data to the Morrison equation for tight-binding inhibitors to derive

.

References

-

Ceni, C., et al. (2020). "Discovery of first-in-class multi-target adenosine A2A receptor antagonists-carbonic anhydrase IX and XII inhibitors.[2] 8-Amino-6-aryl-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives as new potential antitumor agents."[2] European Journal of Medicinal Chemistry, 201, 112478.[2]

-

[2]

-

-

Nocentini, A., et al. (2018). "Carbonic Anhydrase Inhibitors: A Patent Review (2013-2018)." Expert Opinion on Therapeutic Patents.

-

Vaupel, P., & Multhoff, G. (2021). "Adenosine and Carbonic Anhydrase IX/XII in the Hypoxic Tumor Microenvironment." International Journal of Molecular Sciences.

Sources

- 1. Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold [mdpi.com]

- 2. Discovery of first-in-class multi-target adenosine A2A receptor antagonists-carbonic anhydrase IX and XII inhibitors. 8-Amino-6-aryl-2-phenyl-1,2,4-triazolo [4,3-a]pyrazin-3-one derivatives as new potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hA2A/hCA XII modulator 1|2548963-55-7|COA [dcchemicals.com]

- 4. Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Small Molecule Dual Targeting of Tumor pH Regulation and Adenosine Signaling

Executive Summary

The Tumor Microenvironment (TME) is defined by a hostile metabolic landscape characterized by hypoxia, acidosis, and immunosuppressive metabolite accumulation.[1] Two critical axes driving this phenotype are dysregulated pH dynamics (mediated by Carbonic Anhydrase IX/XII and transporters like NHE1) and adenosine signaling (mediated by the CD39-CD73-A2AR axis).

Recent structural and functional analyses reveal a synergistic feed-forward loop: extracellular acidosis stabilizes the active conformation of CD73, amplifying adenosine production, which in turn drives angiogenesis and suppresses anti-tumor immunity via A2A receptors. This guide details the mechanistic rationale, small molecule landscape, and validation protocols for dual-targeting strategies—specifically focusing on novel dual-pharmacophore ligands and synergistic combination therapies.

The Mechanistic Nexus: The Acidosis-Adenosine Amplification Loop

The therapeutic hypothesis rests on the observation that tumor acidosis and adenosine signaling are not parallel events but mechanically coupled phenomena.

The Feed-Forward Mechanism

-

Hypoxic Induction: Hypoxia stabilizes HIF-1

, which transcriptionally upregulates CAIX (pH regulator) and CD73 (ecto-5'-nucleotidase). -

Acidosis-Mediated Enzyme Stabilization: CAIX activity acidifies the extracellular space (pHe ~6.5). Crucially, CD73 exhibits enhanced stability and catalytic efficiency at acidic pH compared to physiological pH (7.4).

-

Adenosine Surge: The acidic environment prevents the degradation of CD73, leading to sustained conversion of AMP to Adenosine.

-

Immune Exclusion: High adenosine concentrations activate A2A receptors (A2AR) on T-cells and NK cells, increasing intracellular cAMP and effectively "locking" the immune cells in an inactive state, preventing them from attacking the tumor even if they infiltrate the acidic core.

Pathway Visualization

The following diagram illustrates this coupled regulatory circuit.

Figure 1: The Acidosis-Adenosine Feed-Forward Loop. Hypoxia drives both arms, but extracellular acidosis (via CAIX) directly enhances the enzymatic stability of CD73, amplifying immunosuppressive adenosine generation.

Target Landscape & Small Molecule Strategies

The Targets

| Target | Role in TME | Key Mechanism | Validated Inhibitors |

| CAIX | pH Regulation | Catalyzes reversible hydration of CO2; exports H+ to maintain intracellular alkalinity. | SLC-0111 , Acetazolamide derivatives |

| CD73 | Adenosine Gen. | Hydrolyzes AMP to Adenosine; rate-limiting step in adenosine generation. | AB680 , MEDI9447 (mAb) |

| A2AR | Signaling | Gs-coupled GPCR; elevates cAMP in immune cells to suppress effector function. | CPI-444 , ZM241385 , Istradefylline |

Dual-Targeting Approaches

Researchers are currently pursuing two distinct chemical strategies:[2]

Strategy A: Combinatorial Synergy (The Clinical Standard)

Using distinct molecules to hit both nodes.

-

Combination: SLC-0111 (CAIX inhibitor) + CPI-444 (A2AR antagonist).

-

Rationale: SLC-0111 normalizes pHe, destabilizing CD73 and allowing immune infiltration. CPI-444 blocks any residual adenosine signaling.

Strategy B: Chimeric/Dual-Pharmacophore Ligands (The Frontier)

Recent medicinal chemistry efforts have yielded "first-in-class" single molecules capable of inhibiting both CAIX and A2AR.

-

Lead Class: Triazolopyrazine derivatives (e.g., 8-amino-2,6-diphenyltriazolo[4,3-a]pyrazin-3-one scaffolds).[3]

-

Mechanism: These molecules possess a sulfonamide tail (zinc-binding group for CAIX) and a triazolopyrazine core (adenine mimetic for A2AR).

-

Advantage: Single PK profile, reduced drug-drug interaction risk, and simultaneous "hit" on the hypoxic niche.

Experimental Validation Framework

To validate these strategies, one must move beyond standard 2D culture, which lacks the pH gradients necessary to test this hypothesis.

Protocol A: pH-Dependent Adenosine Accumulation Assay

Objective: Quantify how CAIX inhibition alters adenosine production rates under hypoxic conditions.

Materials:

-

Hypoxic Chamber (1% O2).[4]

-

HIF-1

competent tumor line (e.g., MDA-MB-231). -

Probe: 13C-labeled AMP (for mass spec tracking).

-

Inhibitors: SLC-0111 (CAIX), APCP (CD73 control).

Methodology:

-

Conditioning: Culture cells in Hypoxia (1% O2) for 24h to induce CAIX/CD73.

-

Buffer Exchange: Switch to weakly buffered media (low bicarbonate) to allow pH fluctuation.

-

Treatment: Treat groups with SLC-0111 (10 µM) or Vehicle.

-

Substrate Addition: Spike media with 50 µM 13C-AMP.

-

Sampling: Collect supernatant at 0, 30, 60, 120 min.

-

Readout (LC-MS/MS):

-

Measure ratio of 13C-Adenosine (product) vs. 13C-AMP (substrate).

-

Simultaneous: Measure pHe using a micro-pH electrode or pH-sensitive dye (pHrodo).

-

Expected Result: Vehicle-treated hypoxic cells will acidify (pH < 6.8) and show rapid Adenosine conversion. SLC-0111 treated cells should maintain higher pH (>7.2) and show reduced Adenosine conversion rates due to destabilization of CD73.

Protocol B: 3D Spheroid Immune Killing Assay

Objective: Evaluate if dual targeting restores T-cell cytotoxicity in a solid tumor mimic.

Methodology:

-

Spheroid Formation: Generate tumor spheroids (3000 cells/well) in U-bottom ultra-low attachment plates. Incubate 72h to form a hypoxic/acidic core.

-

Immune Co-culture: Add activated PBMC or CD8+ T-cells (E:T ratio 5:1).

-

Drug Treatment:

-

Group 1: Vehicle

-

Group 2: SLC-0111 (CAIX inh)[5]

-

Group 3: ZM241385 (A2AR ant)

-

Group 4: Dual Ligand / Combo

-

-

Imaging: Use Caspase-3/7 Green reagent (apoptosis marker) and Live-Cell Red (tumor mask).

-

Analysis: Quantify Green Fluorescence Intensity within the spheroid boundary (mask) over 48h.

Workflow Visualization

The following DOT diagram outlines the validation pipeline for a dual-targeting small molecule.

Figure 2: Integrated Validation Workflow. A step-by-step pipeline from molecular docking of dual-ligands to functional immune restoration assays in 3D models.

Data Synthesis & Comparative Analysis

When selecting a strategy, the following parameters are critical. The table below compares the theoretical profile of a Dual-Target Ligand versus a Combination approach.

| Parameter | Combination (SLC-0111 + A2AR Antagonist) | Dual-Target Ligand (e.g., Triazolopyrazine) |

| IC50 (CAIX) | Low nM (Highly Potent) | Low-Mid nM (Moderate) |

| Ki (A2AR) | Low nM (Highly Potent) | Mid nM (Moderate) |

| PK Complexity | High (Two distinct clearance profiles) | Low (Single molecule PK) |

| TME Penetration | Variable (Drug A may penetrate better than B) | Uniform (Single entity distribution) |

| Resistance Risk | Lower (Redundant pathways blocked) | Moderate (Target mutation affects both) |

| Clinical Status | Phase Ib/II Trials | Pre-clinical / Discovery |

Key Takeaway for Drug Developers

While combination therapy offers the flexibility of dosing titration, the dual-target ligand approach solves a critical pharmacokinetic challenge: ensuring that the A2AR blockade occurs specifically in the acidic niches where CAIX is active. A single molecule that binds CAIX (accumulating in the acidic tumor core) and locally antagonizes A2AR provides a "guided missile" effect, potentially reducing systemic side effects associated with systemic A2AR blockade (e.g., cardiovascular effects).

References

-

Adenosine signaling in tumor-associated macrophages and targeting adenosine signaling for cancer therapy. Journal of Hematology & Oncology. (2024). Link

-

Discovery of first-in-class multi-target adenosine A2A receptor antagonists-carbonic anhydrase IX and XII inhibitors. European Journal of Medicinal Chemistry. (2020).[3] Link

-

Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside. Cancers. (2022). Link

-

CD73 is a hypoxia-responsive gene and promotes the Warburg effect of human gastric cancer cells dependent on its enzyme activity. Cell Death & Disease. (2021). Link

-

A2A antagonist improves dopaminergic function and reduces neuroinflammation. VJNeurology. (2021). Link

Sources

- 1. ç½åå è½½ä¸ããã [tmrjournals.com]

- 2. Small Molecule Immuno-Modulators | April 2-3, 2024 | San Diego, CA [drugdiscoverychemistry.com]

- 3. Discovery of first-in-class multi-target adenosine A2A receptor antagonists-carbonic anhydrase IX and XII inhibitors. 8-Amino-6-aryl-2-phenyl-1,2,4-triazolo [4,3-a]pyrazin-3-one derivatives as new potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for solubilizing hA2A/hCA XII modulator 1 in DMSO for cell culture

Application Note: Protocol for Solubilizing hA2A/hCA XII Modulator 1 in DMSO for Cell Culture

Abstract

This application note provides a rigorous protocol for the solubilization, storage, and cellular delivery of hA2A/hCA XII Modulator 1 , a dual-target ligand designed to antagonize the Adenosine A2A Receptor (hA2A) and inhibit human Carbonic Anhydrase XII (hCA XII). This dual mechanism is critical for remodeling the hypoxic Tumor Microenvironment (TME) by simultaneously reversing adenosine-mediated immunosuppression and disrupting pH regulation in multidrug-resistant (MDR) cancer cells. Due to the high lipophilicity of the triazolopyrazine scaffold, improper solubilization often leads to micro-precipitation, resulting in erratic biological data. This guide establishes a standardized DMSO-based workflow to ensure consistent bioavailability and reproducibility in in vitro assays.

Compound Profile & Mechanism

hA2A/hCA XII Modulator 1 (often cataloged as Compound 14) is a hybrid small molecule based on a triazolopyrazine scaffold.[1][2]

| Property | Description |

| Chemical Class | 8-Amino-6-aryl-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-one derivative |

| Primary Targets | hA2A AR (Antagonist, |

| Secondary Targets | hCA II ( |

| Solubility Profile | Hydrophobic . Poorly soluble in water/PBS. Soluble in DMSO. |

| Key Challenge | Rapid precipitation upon direct addition to aqueous media (media "crashing"). |

Dual-Targeting Mechanism

The compound acts on two fronts within the hypoxic tumor niche:

-

A2A Blockade: Prevents extracellular adenosine from binding A2A receptors on T-cells, thereby restoring anti-tumor immunity (cAMP reduction).

-

CA XII Inhibition: Disrupts the export of protons (

) and bicarbonate (

Figure 1: Dual mechanism of action.[3] Modulator 1 antagonizes A2A to boost immunity and inhibits CA XII to acidify the cytosol, impairing P-gp mediated drug resistance.

Materials & Reagents

-

Solid Compound: hA2A/hCA XII Modulator 1 (Store at -20°C, desiccated).

-

Solvent: Dimethyl sulfoxide (DMSO), Cell Culture Grade (

99.9% purity), Sterile filtered.-

Note: Do not use industrial grade DMSO; it contains toxic impurities.

-

-

Vessels: Amber glass vials (borosilicate) or polypropylene tubes.

-

Avoid: Polystyrene (PS) tubes for concentrated stock, as DMSO can leach plasticizers.

-

-

Equipment: Vortex mixer, Sonicator bath (optional), Analytical balance.

Protocol: Solubilization & Dilution

Step 1: Molarity Calculation

Before opening the vial, calculate the volume of DMSO required to achieve a 10 mM Stock Solution .

Step 2: Stock Solution Preparation (10 mM)

-

Equilibrate: Allow the vial to warm to room temperature (RT) before opening to prevent water condensation (water causes precipitation).

-

Dissolve: Add the calculated volume of sterile DMSO to the vial.

-

Mix: Vortex vigorously for 30–60 seconds.

-

Inspect: Hold the vial against a light source. The solution must be perfectly clear.

-

If particulates persist: Sonicate in a water bath at RT for 5 minutes (35–40 kHz). Do not heat above 37°C to avoid degradation.

-

-

Aliquot: Dispense into small aliquots (e.g., 20–50

L) in amber tubes to avoid repeated freeze-thaw cycles. -

Storage: Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).

Step 3: Serial Dilution for Cell Treatment

CRITICAL: Do not add the 10 mM stock directly to the cell culture plate. The high concentration gradient will cause immediate precipitation ("crashing out"). Use an Intermediate Dilution Step .

Target: Final Assay Concentration = 10

-

Intermediate Dilution (100x Working Solution):

-

Dilute the 10 mM Stock 1:10 in DMSO (not media) to create a 1 mM Working Stock .

-

Why? Maintaining the compound in DMSO ensures it stays soluble during the dilution process.

-

-

Final Dosing:

-

Dilute the 1 mM Working Stock 1:100 directly into the pre-warmed cell culture media containing cells.

-

Final Concentration: 10

M Compound. -

Final DMSO: 1.0% (If 1% is too high, use a 1000x dilution step instead to reach 0.1%).

-

Recommended Workflow for 0.1% DMSO limit (10

-

Stock: 10 mM in DMSO.

-

Step A (Dilution in Media): Add 2

L of 10 mM Stock to 1998-

Result: 10

M solution with 0.1% DMSO. -

Note: Use this solution immediately to treat cells. Do not store.

-

Figure 2: Step-by-step solubilization workflow emphasizing the intermediate dilution strategy to minimize precipitation risks.

Quality Control & Troubleshooting

| Issue | Observation | Root Cause | Solution |

| Precipitation | Cloudy media or crystals visible under microscope (40x). | "Crashing out" due to rapid polarity change. | Perform intermediate dilution in DMSO. Add compound to media while vortexing.[4] |

| Cytotoxicity | Cell death in Vehicle Control wells. | DMSO concentration > 0.5% or 1%. | Ensure final DMSO is < 0.1%. Include a "DMSO-only" control group. |

| Loss of Activity | Compound degradation or adsorption to plastics. | Use glass vials for stocks. Avoid repeated freeze/thaw. Prepare fresh dilutions. |

Self-Validation Step: Before running the bioassay, prepare a "mock" dose in a clear tube containing media (no cells). Incubate at 37°C for 24 hours. Measure turbidity (OD600). If OD > 0.05 compared to blank media, the compound has precipitated; reduce concentration or optimize the mixing rate.

References

-

Ceni, C., et al. (2020). "Discovery of first-in-class multi-target adenosine A2A receptor antagonists-carbonic anhydrase IX and XII inhibitors.[1] 8-Amino-6-aryl-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives as new potential antitumor agents."[1] European Journal of Medicinal Chemistry, 201, 112478.[1] [1]

-

Nocentini, A., & Supuran, C. T. (2018). "Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018)." Expert Opinion on Therapeutic Patents, 28(10), 729-740.

-

MedChemExpress. "hA2A/hCA XII modulator 1 (Compound 14) Product Information." (Note: Search Catalog for 'hA2A/hCA XII modulator 1')

-